REACTION_CXSMILES
|
[ClH:1].OS(O)(=O)=O.[Na+].[Cl-].[CH3:9][C:10]([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[CH2:11]>>[CH3:11][C:10]([Cl:1])([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])[CH3:9] |f:2.3|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)CC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in dry
|
Type
|
DISTILLATION
|
Details
|
distilled CH2Cl2 at 0° C. for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The solvent and excess gaseous HCl were removed
|
Type
|
DISTILLATION
|
Details
|
the product was purified by distillation from CaH2 under vacuum
|
Type
|
CUSTOM
|
Details
|
stored in a freezer (-20° C.) under N2
|
Type
|
CUSTOM
|
Details
|
least for a year
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(CC(C)(C)C)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |